N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N'-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE
Description
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c1-20-15(7-8-22-10-15)9-16-13(18)14(19)17-11-5-3-4-6-12(11)21-2/h3-6H,7-10H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJKIDUANXZVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N’-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the methoxythiolan ring and the methylsulfanyl phenyl group. These intermediates are then coupled through a series of reactions, including amide bond formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N’-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxythiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting sulfoxides back to sulfides.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxythiolan ring can yield sulfoxides or sulfones, while substitution reactions on the phenyl group can introduce various functional groups.
Scientific Research Applications
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N’-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N’-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: N-[2-(1-Benzofuran-2-yl)-2-(Dimethylamino)Ethyl]-N'-[2-(Methylsulfanyl)Phenyl]Ethanediamide (CAS: 2034563-28-3)
- Molecular Formula : C21H23N3O3S
- Functional Groups: Ethanediamide, benzofuran, dimethylaminoethyl, and 2-(methylsulfanyl)phenyl.
Comparison :
- Backbone : Both compounds share the ethanediamide core.
- Substituents: The target compound replaces the benzofuran and dimethylaminoethyl groups with a 3-methoxy thiolane ring.
- Implications: The benzofuran group in the analog may enhance aromatic stacking interactions, whereas the thiolane in the target compound could improve solubility via sulfur-oxygen interactions. The dimethylaminoethyl substituent in the analog introduces basicity, absent in the target compound’s methoxy thiolane.
Table 1: Structural Comparison
Functional Group Analog: (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)Sulfamoyl)Phenyl)Acetamide
- Synthesis : Prepared via acetylation of a sulfanilyl chloride intermediate.
- Functional Groups : Sulfamoyl, tetrahydrofuran-2-one, and acetamide.
Comparison :
- Sulfur Motifs : The target compound’s methylsulfanyl group (SCH3) contrasts with the sulfamoyl (-SO2NH-) group here. Sulfamoyl groups are more polar and prone to hydrolysis.
- Ring Systems : The 2-oxotetrahydrofuran ring in this analog is structurally distinct from the 3-methoxy thiolane in the target compound.
- Synthetic Routes : Both compounds likely require multi-step synthesis, but the target compound’s thiolane ring may necessitate specialized cyclization conditions.
Conformational Analog: (E)-1-[2-(Methylsulfanyl)Phenyl]-2-({(E)-2-[2-(Methylsulfanyl)Phenyl]Hydrazinylidene}(Nitro)Methyl)Diazacyclo[2.2.2]Octane
- Crystal Structure : Dihedral angles between phenyl rings (4.03–9.77°), C-S-C-C torsion angles (7.47–72.07°), and intramolecular N-H···N/S interactions.
- Applications: Potential for nonlinear optics or catalysis due to π-system interactions.
Comparison :
- Sulfur Placement : Both compounds feature 2-(methylsulfanyl)phenyl groups, but the analog’s dual substituents create complex π-stacking (3.707 Å distance between planes).
- Conformational Flexibility : The target compound’s thiolane ring may impose stricter torsional constraints compared to the diazacyclooctane system here.
Sulfur-Containing Derivatives: N-(3-Chloro-4-Methylphenyl)Methanesulfonamide
- Molecular Formula: C8H10ClNO2S
- Functional Groups : Methanesulfonamide, chloro, and methylphenyl.
Comparison :
- Sulfur Oxidation State : The sulfonamide (-SO2NH-) group is oxidized versus the target compound’s thioether (SCH3).
- Bioactivity : Sulfonamides are classic enzyme inhibitors (e.g., carbonic anhydrase), whereas thioethers may act as antioxidants or prodrugs.
Table 2: Physicochemical Properties of Sulfur Derivatives
Research Implications and Gaps
- Synthesis : The target compound’s synthesis may draw from methods in (acylation) and (multi-step functionalization), but its thiolane ring requires tailored approaches.
- ’s phthalimide monomers) or medicinal chemistry (cf. ’s benzofuran derivative).
- Data Limitations: No direct data on the target compound’s stability, solubility, or bioactivity exist in the provided evidence. Further experimental studies are needed.
Biological Activity
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N'-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, including synthesis methods, biological effects, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a thiolane ring, methoxy groups, and a phenyl moiety with methylsulfanyl substitution. Its molecular formula highlights the presence of diverse functional groups that may influence its biological interactions.
Synthesis Methods
The synthesis of this compound can be approached through various chemical transformations typical of benzofuran derivatives. These methods allow for tailored modifications to enhance biological activity or to create analogs for research purposes.
Biological Activity
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Antimicrobial : The presence of methoxy and thiolane groups may contribute to antimicrobial properties.
- Anticancer : Structural similarities with known anticancer agents suggest potential efficacy in cancer treatment.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 7-Methoxy-1-benzofuran-2-carboxamide | Benzofuran core, methoxy group | Antimicrobial, anticancer | Simpler structure without thiolane |
| 7-Methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide | Benzofuran, thiophene moiety | Anticancer | Incorporates thiophene instead of thiolane |
| 5-Methoxybenzofuran | Benzofuran core, different methoxy position | Antimicrobial | Lacks carboxamide functionality |
Case Studies and Empirical Evidence
Empirical studies are essential to confirm the efficacy and mechanism of action of this compound. Current literature suggests that similar compounds have shown promise in various biological assays:
- Anticancer Activity : A study on related benzofuran derivatives demonstrated significant cytotoxic effects against cancer cell lines, indicating that modifications in the structure can enhance potency.
- Antimicrobial Effects : Research has shown that compounds with methoxy and thiolane functionalities exhibit broad-spectrum antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
